Tetramethylpimelamide Tetramethylpimelamide
Brand Name: Vulcanchem
CAS No.: 34712-64-6
VCID: VC20651344
InChI: InChI=1S/C11H22N2O2/c1-12(2)10(14)8-6-5-7-9-11(15)13(3)4/h5-9H2,1-4H3
SMILES:
Molecular Formula: C11H22N2O2
Molecular Weight: 214.30 g/mol

Tetramethylpimelamide

CAS No.: 34712-64-6

Cat. No.: VC20651344

Molecular Formula: C11H22N2O2

Molecular Weight: 214.30 g/mol

* For research use only. Not for human or veterinary use.

Tetramethylpimelamide - 34712-64-6

Specification

CAS No. 34712-64-6
Molecular Formula C11H22N2O2
Molecular Weight 214.30 g/mol
IUPAC Name N,N,N',N'-tetramethylheptanediamide
Standard InChI InChI=1S/C11H22N2O2/c1-12(2)10(14)8-6-5-7-9-11(15)13(3)4/h5-9H2,1-4H3
Standard InChI Key ASHMSZXXFLPXSY-UHFFFAOYSA-N
Canonical SMILES CN(C)C(=O)CCCCCC(=O)N(C)C

Introduction

Physicochemical Properties

Solubility and Stability

As a symmetrically substituted diamide, Tetramethylpimelamide exhibits moderate polarity, rendering it soluble in common organic solvents like chloroform, ethyl acetate, and dimethyl sulfoxide (DMSO). Aqueous solubility is likely limited due to the hydrophobic heptane chain and methyl groups, though quantitative data are unavailable. Stability under ambient conditions is presumed high, with no reported decomposition pathways.

Thermodynamic Parameters

While direct measurements of enthalpy (ΔH) and entropy (ΔS) for Tetramethylpimelamide are absent, estimates can be extrapolated from homologous compounds. For instance, malonamide (C₃H₆N₂O₂) exhibits a fusion enthalpy of 29.85 kJ/mol and entropy of 67.20 J·mol⁻¹·K⁻¹ . Applying group contribution methods, the longer heptane chain in Tetramethylpimelamide would predictably increase both ΔH and ΔS due to enhanced van der Waals interactions .

Toxicological Profile

A seminal study by Sandler et al. (1978) evaluated the acute toxicity of Tetramethylpimelamide and related amides in murine models :

CompoundLD₅₀ (mg/kg, intraperitoneal)Toxicity Trend
Dimethylacetamide3467Least toxic
Tetramethylpimelamide2239Moderate
Tetramethylsuberamide1479High
Tetramethylazelamide447Higher
Tetramethylsebacamide400Highest

The inverse correlation between LD₅₀ and alkyl chain length suggests that increased lipid solubility enhances blood-brain barrier penetration, exacerbating neurotoxicity . Tetramethylpimelamide’s intermediate toxicity underscores the balance between hydrophobicity and molecular size.

Future Research Directions

  • Synthetic Optimization: Develop scalable, high-yield synthesis routes and characterize intermediate products.

  • Toxicity Mechanistics: Elucidate the molecular basis of neurotoxicity using in vitro blood-brain barrier models.

  • Material Science Applications: Explore its role as a monomer in polyamide synthesis or as a plasticizer.

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